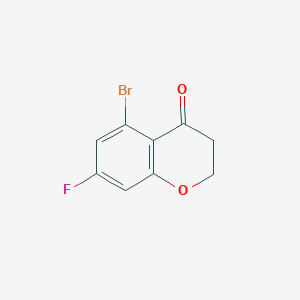

5-Bromo-7-fluorochroman-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVWPXAFESISPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide to 5-Bromo-7-fluorochroman-4-one: Properties, Synthesis, and Applications

This compound is a halogenated heterocyclic compound built upon the privileged chromanone core structure. The strategic placement of both a bromine and a fluorine atom on the aromatic ring transforms this molecule from a simple heterocycle into a highly versatile and valuable building block for medicinal chemistry and drug development. The chromanone framework itself is a key feature in a variety of naturally occurring and synthetic bioactive compounds.[1]

The true utility of this molecule lies in its chemical "handles." The fluorine atom, a well-established bioisostere for hydrogen, can significantly enhance crucial pharmacological properties such as metabolic stability, membrane permeability, and binding affinity to biological targets.[2] Simultaneously, the bromine atom serves as a linchpin for synthetic diversification, providing a reactive site for metal-catalyzed cross-coupling reactions. This dual functionality allows researchers to construct complex molecular architectures and perform extensive structure-activity relationship (SAR) studies.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will elucidate the core chemical properties of this compound, propose a validated synthetic pathway, detail robust analytical characterization protocols, and explore its potential applications, providing a foundation for its effective use in the laboratory.

PART 1: Core Chemical and Physical Properties

The foundational properties of this compound dictate its handling, reactivity, and analytical behavior. The presence of the electron-withdrawing fluorine and bromine substituents significantly influences the electron density of the aromatic ring and the reactivity of the carbonyl group.

| Property | Value | Source |

| CAS Number | 1260008-29-4 | [3][4] |

| Molecular Formula | C₉H₆BrFO₂ | [3] |

| Molecular Weight | 245.05 g/mol | [3] |

| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydrochromen-4-one | N/A |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds |

| Purity | Typically >95% | [4] |

PART 2: Analytical Characterization - A Validated Approach

Accurate characterization is paramount to confirming the identity and purity of any chemical intermediate. The following protocols describe a self-validating system for the analysis of this compound.

Spectroscopic Data Summary

The table below summarizes the expected spectroscopic signatures for the compound. These values are predicted based on the analysis of structurally similar compounds, such as 7-Bromo-5-fluorochroman-4-one and 5,7-Difluorochroman-4-one.[5][6][7]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Region: Two signals, likely doublets or doublet of doublets, between δ 7.0-7.8 ppm, showing coupling to each other and to the fluorine atom. Aliphatic Region: Two triplets between δ 4.5-4.8 ppm (O-CH₂) and δ 2.8-3.1 ppm (CH₂-C=O), with typical geminal coupling. |

| ¹³C NMR | Carbonyl: A signal around δ 185-190 ppm. Aromatic Region: Multiple signals between δ 100-165 ppm, with characteristic large C-F coupling constants (JCF ≈ 250 Hz) for the carbon directly attached to fluorine. Aliphatic Region: Two signals around δ 68 ppm (O-CH₂) and δ 38 ppm (CH₂-C=O). |

| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 244 and 246, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). Fragmentation: Expect loss of CO, Br, and fragments related to the aliphatic chain. |

| IR Spectroscopy | C=O Stretch: Strong absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption around 1100-1250 cm⁻¹. Aromatic C=C: Medium absorptions around 1580-1600 cm⁻¹. |

Experimental Protocol 1: NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive information on the carbon-hydrogen framework of the molecule. The specific chemical shifts and coupling patterns are unique fingerprints of the compound's structure, confirming the connectivity of atoms and the substitution pattern on the aromatic ring.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a minimum frequency of 400 MHz for ¹H and 100 MHz for ¹³C to ensure adequate signal resolution.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set a spectral width of approximately 16 ppm, centered around 6 ppm. Ensure a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Set a spectral width of approximately 220 ppm. A longer acquisition time and more scans (1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the acquired data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at δ 77.16 ppm).

Experimental Protocol 2: Mass Spectrometry

Causality: Mass spectrometry confirms the molecular weight of the compound and provides crucial evidence for its elemental composition. The isotopic pattern of bromine provides an unambiguous confirmation of its presence in the molecule.[8]

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via a suitable method such as direct infusion or through a GC/LC inlet.

-

Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI) as the ionization method. EI is often preferred for small molecules as it can provide useful fragmentation data.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).

-

Data Analysis: Identify the molecular ion peak (M⁺). For this compound, look for the characteristic 1:1 ratio doublet at m/z ~244 and ~246. Analyze the fragmentation pattern to further corroborate the structure.

PART 3: Synthesis and Reactivity

Proposed Synthetic Workflow

The proposed synthesis starts from the commercially available 3-bromo-5-fluorophenol. This pathway is logical because it establishes the required aromatic substitution pattern at the outset.

Caption: Proposed synthesis of this compound.

Experimental Protocol 3: Synthesis

Causality: This two-step protocol is efficient. The Williamson ether synthesis (via Michael addition) is a high-yielding method to create the ether linkage. The subsequent intramolecular cyclization using a strong acid/dehydrating agent like Eaton's reagent is a standard and effective method for forming the chromanone ring.[10]

Methodology:

Step 1: Synthesis of 3-(3-Bromo-5-fluorophenoxy)propanoic acid

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-bromo-5-fluorophenol (1.0 eq) in a suitable anhydrous solvent like THF.

-

Cool the solution to 0 °C and add a strong base, such as sodium hydride (1.1 eq), portion-wise. Allow the mixture to stir for 30 minutes.

-

Add ethyl acrylate (1.2 eq) dropwise to the solution and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water. Add a solution of NaOH (e.g., 2M) and heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the mixture to room temperature and acidify with concentrated HCl until the pH is ~1-2.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude propanoic acid intermediate, which can be purified by recrystallization or used directly.

Step 2: Synthesis of this compound

-

Place the crude 3-(3-bromo-5-fluorophenoxy)propanoic acid (1.0 eq) in a round-bottom flask.

-

Add Eaton's Reagent (a 7.7 wt% solution of P₂O₅ in methanesulfonic acid) or polyphosphoric acid (PPA) (typically 10x by weight).

-

Heat the mixture with vigorous stirring to 60-80 °C for 2-6 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the product with a suitable solvent like dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash sequentially with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

PART 4: Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value is realized in its subsequent transformations.

Core Applications Logic

Caption: Application pathways for this compound.

-

Intermediate for Chiral Alcohols: The ketone can be subjected to asymmetric reduction to produce chiral (R)- or (S)-5-bromo-7-fluorochroman-4-ol. This step is critical as many biological targets show stereospecific binding. A close analog, (R)-5,7-difluorochroman-4-ol, is a pivotal intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker used for treating gastric acid-related conditions.[11] This highlights the pharmaceutical relevance of this structural class.

-

Scaffold for Library Synthesis: The bromine atom is a powerful tool for diversification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), a vast array of aryl, heteroaryl, alkyl, or amine groups can be introduced at the 5-position. This allows for the rapid generation of a library of compounds for high-throughput screening against various biological targets.

-

Fragment-Based Drug Discovery (FBDD): The compact and functionalized chromanone core makes it an excellent fragment for FBDD campaigns, where small, low-complexity molecules are screened for weak binding to a protein target and then optimized into potent leads.

PART 5: Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely published, its hazards can be inferred from structurally related chemicals and general principles of laboratory safety.[12][13] The compound should be handled by trained personnel in a well-ventilated chemical fume hood.

| Hazard Category | GHS Classification (Predicted) | Precautionary Statements (Selected) |

| Acute Toxicity | H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.[12]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a privileged chromanone core with orthogonal reactive sites—a fluorine atom for modulating physicochemical properties and a bromine atom for synthetic diversification—makes it an exceptionally powerful tool. By understanding its fundamental properties, employing robust analytical and synthetic protocols, and leveraging its reactivity, researchers can effectively utilize this compound to build novel molecular entities with the potential to become next-generation therapeutics.

References

- 1. ijrpc.com [ijrpc.com]

- 2. 7-Bromo-5-fluoro-1H-indole|CAS 408355-23-7 [benchchem.com]

- 3. americanelements.com [americanelements.com]

- 4. This compound [chemdict.com]

- 5. 7-Bromo-5-fluorochroman-4-one(1092350-58-7) 1H NMR spectrum [chemicalbook.com]

- 6. 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 10. 7-bromochroman-4-one synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 5-Bromo-7-fluorochroman-4-one: Physicochemical Characteristics, Synthesis, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics, a proposed synthetic pathway, and detailed spectroscopic analysis of the heterocyclic compound 5-Bromo-7-fluorochroman-4-one. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors as a versatile building block for the synthesis of novel therapeutic agents. The strategic placement of bromide and fluoride atoms on the chroman-4-one scaffold offers unique opportunities for structure-activity relationship (SAR) studies and the development of compounds with tailored pharmacological profiles.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₉H₆BrFO₂ | [2] |

| Molecular Weight | 245.05 g/mol | [2] |

| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydrochromen-4-one | ChemDraw |

| CAS Number | 1260008-29-4 | [2] |

| Appearance | Predicted: White to off-white solid | Inferred |

| Boiling Point | 344.8 ± 42.0 °C (Predicted) | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred |

Synthesis of this compound

A robust and efficient synthesis of this compound can be conceptualized through a two-step process commencing with the commercially available 3-Bromo-5-fluorophenol. The synthetic strategy hinges on an initial Friedel-Crafts acylation, followed by an intramolecular cyclization to construct the chroman-4-one ring system.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Friedel-Crafts Acylation to yield 3-Chloro-1-(2-hydroxy-4-fluoro-6-bromophenyl)propan-1-one

This reaction introduces the acyl chain to the phenolic precursor, ortho to the hydroxyl group, a regioselectivity driven by the directing effect of the hydroxyl group. Aluminum chloride is a classic Lewis acid catalyst for this transformation.[3]

-

To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in dry dichloromethane, add 3-chloropropionyl chloride (1.1 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15 minutes to allow for the formation of the acylium ion complex.

-

Add a solution of 3-Bromo-5-fluorophenol (1.0 eq.) in dry dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired intermediate.

Step 2: Intramolecular Cyclization to yield this compound

The final ring closure is achieved via an intramolecular Williamson ether synthesis, where the phenoxide, generated in situ, displaces the chloride to form the heterocyclic ring.

-

Dissolve the intermediate from Step 1 (1.0 eq.) in a suitable polar aprotic solvent such as acetone or acetonitrile.

-

Add a weak base, such as potassium carbonate (K₂CO₃, 2.0 eq.), to the solution.

-

Heat the reaction mixture to reflux and stir for 6-8 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.2 | Doublet of doublets | 1H | Aromatic H (H6) |

| ~7.1 - 6.9 | Doublet of doublets | 1H | Aromatic H (H8) |

| ~4.6 | Triplet | 2H | O-CH₂ (H2) |

| ~2.9 | Triplet | 2H | CO-CH₂ (H3) |

The chemical shifts are predicted based on the analysis of related chroman-4-one structures. The aromatic protons will exhibit splitting due to coupling with the adjacent fluorine atom and the other aromatic proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (C4) |

| ~165 (d, J ≈ 250 Hz) | C-F (C7) |

| ~158 | C-O (C8a) |

| ~130 | C-H (C6) |

| ~118 | C-Br (C5) |

| ~115 (d, J ≈ 25 Hz) | C-H (C8) |

| ~112 (d, J ≈ 25 Hz) | C-4a |

| ~68 | O-CH₂ (C2) |

| ~39 | CO-CH₂ (C3) |

The carbon attached to the fluorine atom will appear as a doublet with a large coupling constant. Other carbons in proximity to the fluorine will also show smaller C-F couplings.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O stretch |

| ~1100 | Strong | C-F stretch |

| ~600 | Medium | C-Br stretch |

The strong carbonyl absorption is a key diagnostic peak for the chroman-4-one scaffold.

Mass Spectrometry (Predicted)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 244/246 | [M]⁺ and [M+2]⁺ molecular ion peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

| 216/218 | Loss of CO |

| 137 | Loss of Br and CO |

Applications in Drug Discovery

Chroman-4-one and its derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds. While specific biological data for this compound is not yet reported, its structural features suggest several potential avenues for investigation:

-

Sirtuin Inhibition: Chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a target implicated in neurodegenerative diseases and cancer. The electronic properties of the bromo and fluoro substituents could be exploited to modulate potency and selectivity.

-

Antimicrobial Agents: Halogenated flavonoids and related structures have demonstrated significant antimicrobial activity. This compound could be screened against a panel of bacterial and fungal pathogens.

-

Kinase Inhibition: The chroman-4-one scaffold can serve as a template for the design of kinase inhibitors, which are a major class of anticancer drugs.

The bromine atom at the 5-position provides a convenient handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for SAR studies.

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

References

A Comprehensive Technical Guide to 5-Bromo-7-fluorochroman-4-one: A Key Heterocyclic Building Block for Modern Drug Discovery

An In-Depth Technical Guide

Executive Summary: 5-Bromo-7-fluorochroman-4-one is a halogenated heterocyclic compound built upon the privileged chroman-4-one scaffold. This guide provides a detailed examination of its chemical identity, a robust, proposed synthesis protocol, predictive spectroscopic analysis, and its strategic applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not just data, but also mechanistic insights and the strategic rationale behind its use as a versatile synthetic intermediate. The dual halogenation—a bromine atom ripe for cross-coupling and a fluorine atom for modulating physicochemical properties—positions this molecule as a high-value starting material for creating diverse libraries of pharmacologically relevant compounds.

The Chroman-4-one Scaffold: A Foundation of Pharmacological Relevance

The chroman-4-one core, a benzopyran derivative, is a structural motif frequently found in natural products and synthetic molecules with significant biological activity. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for targeting specific protein binding pockets. In recent years, chromenone-based structures have been extensively explored for their potential in combating complex diseases like Alzheimer's.[1]

The subject of this guide, this compound, enhances this valuable scaffold with two strategically placed halogen atoms.

-

The 7-Fluoro Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving pharmacokinetic profiles.[2]

-

The 5-Bromo Group: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution and, more importantly, a key participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds. This enables the rapid diversification of the core structure to explore structure-activity relationships (SAR).

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's identity is fundamental for any research and development application.

IUPAC Nomenclature and Structure

The formal IUPAC name for this compound is 5-Bromo-7-fluoro-2,3-dihydro-4H-chromen-4-one .[3] It is also commonly referred to as this compound.

Molecular Structure and Key Identifiers

The diagram below illustrates the core structure and numbering convention of this compound.

Caption: Structure of this compound.

Physicochemical Data

The key quantitative and identifying data for this compound are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 1260008-29-4 | [3][4] |

| Molecular Formula | C₉H₆BrFO₂ | [3] |

| Molecular Weight | 245.05 g/mol | [3][4] |

| PubChem CID | 91844826 | [4] |

| MDL Number | MFCD18208093 | [4] |

| InChI | InChI=1S/C9H6BrFO2/c10-6-3-5(11)4-8-9(6)7(12)1-2-13-8/h3-4H,1-2H2 | [3] |

| InChIKey | HAVWPXAFESISPA-UHFFFAOYSA-N | [3] |

| Storage Conditions | Short term (1-2 weeks) at -4°C; Long term (1-2 years) at -20°C | [3] |

Synthesis and Mechanistic Insights

A robust and scalable synthesis is critical for the utility of any chemical building block. While specific literature protocols for this exact molecule are sparse, a reliable route can be designed based on established organometallic and cyclization chemistry.

Proposed Synthetic Protocol

This protocol is a self-validating system, where progress can be monitored at each stage using standard analytical techniques like Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Step 1: Intramolecular Friedel-Crafts Cyclization of 3-(3-Bromo-5-fluorophenoxy)propanoic acid

-

Causality: This step constructs the core chroman-4-one ring system. The starting material, 3-(3-Bromo-5-fluorophenoxy)propanoic acid (which can be synthesized from 3-bromo-5-fluorophenol and a suitable propanoate equivalent), is designed to cyclize efficiently. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is a powerful dehydrating agent and Lewis acid that promotes the intramolecular electrophilic acylation of the activated aromatic ring. The electron-donating nature of the ether oxygen directs the cyclization to the ortho position.

-

Methodology:

-

To a stirred solution of Eaton's reagent (10% w/w P₂O₅ in CH₃SO₃H, 10 mL per 1 g of starting material) at 0°C, add 3-(3-Bromo-5-fluorophenoxy)propanoic acid (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).

-

Upon completion, carefully pour the reaction mixture onto crushed ice (100 g per 10 mL of Eaton's reagent) with vigorous stirring.

-

The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Extract the aqueous filtrate with ethyl acetate (3 x 50 mL) to recover any dissolved product. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Combine the filtered solid with the residue from the evaporated organic extracts. Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water to yield pure this compound.

-

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from a commercially available starting material to the final product.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predictive Analysis)

While a dedicated public spectrum is not available, the spectroscopic features of this compound can be accurately predicted based on its structure and data from analogous compounds, such as 5,7-difluorochroman-4-one.[5]

-

¹H NMR Spectroscopy:

-

Aromatic Region (δ 7.0-7.5 ppm): Two signals are expected in this region. The proton at C6 will likely appear as a doublet of doublets (dd) due to coupling with the adjacent fluorine at C7 and a smaller meta-coupling to the proton at C8. The proton at C8 will similarly appear as a doublet of doublets, coupling to the fluorine at C7 and the proton at C6.

-

Aliphatic Region (δ 2.5-5.0 ppm): The two methylene groups (CH₂) will appear as two distinct triplets. The CH₂ group at C2 (adjacent to the ether oxygen) is expected around δ 4.5-4.8 ppm. The CH₂ group at C3 (adjacent to the carbonyl) will be further upfield, likely around δ 2.8-3.1 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C4): A characteristic signal is expected in the downfield region, around δ 185-190 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbons directly attached to the halogens will be most affected. The carbon at C7 (bonded to fluorine) will appear as a doublet with a large C-F coupling constant (J ≈ 250-260 Hz). The carbon at C5 (bonded to bromine) will be shifted downfield.

-

-

Mass Spectrometry:

-

The mass spectrum will show a distinctive molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), there will be two peaks of nearly equal intensity at m/z = 244 and m/z = 246, which is a definitive signature for a monobrominated compound.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile starting point for the synthesis of complex drug candidates. Its utility is analogous to that of 5,7-difluorochroman-4-one, a key intermediate in the synthesis of Tegoprazan, a potassium-competitive acid blocker.[2]

Strategic Diversification for Library Synthesis

The molecule is primed for diversification at two key positions: the bromine atom and the ketone.

-

Cross-Coupling at C5: The C-Br bond is ideal for introducing a wide array of substituents via well-established cross-coupling reactions. This allows chemists to systematically probe the binding pocket of a biological target by varying the size, electronics, and hydrogen-bonding capacity of the group at this position.

-

Modification of the Ketone: The C4-keto group can be readily transformed. Asymmetric reduction can create a chiral alcohol, introducing stereochemistry that is often critical for biological activity.[2] The ketone can also be converted into other functional groups, such as oximes or hydrazones, to further expand the chemical space.

The logical workflow below illustrates how a library of diverse compounds can be generated from this single, high-value intermediate.

Caption: Strategic diversification pathways for this compound.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for accelerating drug discovery. Its stable and biologically relevant chroman-4-one core, combined with orthogonal synthetic handles (a fluorine for property modulation and a bromine for diversification), provides researchers with a powerful platform for the efficient synthesis and exploration of novel chemical entities. The insights and protocols detailed in this guide underscore its significant potential and provide a clear roadmap for its application in the development of next-generation therapeutics.

References

An In-depth Technical Guide to 5-Bromo-7-fluorochroman-4-one

CAS Number: 1260008-29-4

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-7-fluorochroman-4-one, a halogenated heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The chroman-4-one scaffold is recognized as a "privileged structure," frequently appearing in biologically active compounds.[1][2] The introduction of bromine and fluorine atoms into the chroman-4-one core is anticipated to modulate its physicochemical and pharmacological properties, making it a valuable building block for the synthesis of novel therapeutic agents. This document details the physicochemical properties, a proposed synthetic route, predicted spectroscopic data, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Fluorinated Chromanones

The chroman-4-one skeleton is a core component of numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[3] Strategic functionalization of this scaffold allows for the fine-tuning of its interaction with biological targets. The incorporation of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[4] The presence of a bromine atom offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening.[2]

Derivatives of chroman-4-one have shown promise as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in age-related and neurodegenerative diseases, highlighting the therapeutic potential of this class of compounds.[1][2][5] this compound, with its unique substitution pattern, represents a promising starting point for the development of novel and potent bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1260008-29-4 | [6] |

| Molecular Formula | C₉H₆BrFO₂ | [6] |

| Molecular Weight | 245.05 g/mol | [6] |

| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydro-4H-chromen-4-one | [7] |

| InChIKey | HAVWPXAFESISPA-UHFFFAOYSA-N | [7] |

| Canonical SMILES | C1C(=O)C2=C(OC1)C(=CC(=C2)F)Br | |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Storage Conditions | Store at -20°C for long-term storage, -4°C for short-term (weeks) | [7] |

Proposed Synthesis Protocol

Step 1: O-Alkylation of 3-Bromo-5-fluorophenol

The first step is the O-alkylation of 3-bromo-5-fluorophenol with a suitable three-carbon building block, such as ethyl 3-bromopropionate, followed by hydrolysis to yield 3-(3-bromo-5-fluorophenoxy)propanoic acid.

Causality behind Experimental Choices:

-

Starting Material: 3-Bromo-5-fluorophenol is chosen as it possesses the required substitution pattern for the A-ring of the target chroman-4-one.

-

Alkylation Reagent: Ethyl 3-bromopropionate is a common and effective reagent for introducing the propanoic acid side chain. The ethyl ester protects the carboxylic acid during the alkylation and can be easily hydrolyzed in a subsequent step.

-

Base: A mild base like potassium carbonate is suitable for deprotonating the phenol without causing unwanted side reactions.

-

Solvent: A polar aprotic solvent such as acetone or DMF facilitates the Sₙ2 reaction.

Experimental Protocol:

-

To a solution of 3-bromo-5-fluorophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl 3-bromopropionate (1.2 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3-(3-bromo-5-fluorophenoxy)propanoate.

-

Hydrolyze the crude ester by heating with an aqueous solution of sodium hydroxide.

-

Acidify the reaction mixture with hydrochloric acid to precipitate 3-(3-bromo-5-fluorophenoxy)propanoic acid.

-

Filter, wash with water, and dry the product.

Step 2: Intramolecular Friedel-Crafts Acylation

The second step is the cyclization of 3-(3-bromo-5-fluorophenoxy)propanoic acid via an intramolecular Friedel-Crafts acylation to form the chroman-4-one ring.

Causality behind Experimental Choices:

-

Cyclization Reagent: A strong acid is required to promote the intramolecular acylation. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used and effective for this transformation.[8] Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is another powerful alternative.

-

Temperature: Gentle heating is typically required to drive the reaction to completion, but excessive heat should be avoided to prevent side reactions.

Experimental Protocol:

-

Add 3-(3-bromo-5-fluorophenoxy)propanoic acid (1 equivalent) to polyphosphoric acid (10 equivalents by weight).

-

Heat the mixture with stirring to 80-90°C and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

The product will precipitate out of the aqueous solution.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and then wash with a saturated sodium bicarbonate solution.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Synthesis Workflow Diagram

Caption: Proposed two-step synthesis of this compound.

Predicted Spectroscopic Data

As experimental spectra for this compound are not available, the following are predictions based on the chemical structure and data from analogous compounds.[10][11][12]

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | d | 1H | Ar-H (H6) |

| ~7.2 - 7.4 | d | 1H | Ar-H (H8) |

| ~4.5 | t | 2H | -OCH₂- |

| ~2.8 | t | 2H | -CH₂C=O |

Justification of Predictions:

-

The aromatic protons (H6 and H8) are expected to appear as doublets due to coupling with the fluorine atom. The electron-withdrawing nature of the bromine and fluorine atoms will shift these signals downfield.

-

The methylene protons adjacent to the oxygen (-OCH₂-) will be deshielded and appear as a triplet around 4.5 ppm.

-

The methylene protons adjacent to the carbonyl group (-CH₂C=O) will also be a triplet, but further upfield around 2.8 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | C=O (C4) |

| ~160 (d) | C-F (C7) |

| ~155 | C-O (C8a) |

| ~130 | C-H (C6) |

| ~120 (d) | C-H (C8) |

| ~115 | C-Br (C5) |

| ~110 | C4a |

| ~68 | -OCH₂- (C2) |

| ~45 | -CH₂C=O (C3) |

Justification of Predictions:

-

The carbonyl carbon (C4) will be the most downfield signal.

-

The carbon attached to fluorine (C7) will appear as a doublet with a large coupling constant.

-

The carbons of the aromatic ring will appear in the typical aromatic region (110-160 ppm).

-

The aliphatic carbons (C2 and C3) will be found in the upfield region of the spectrum.

IR (Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~1680 | C=O stretch (ketone) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (aryl ether) |

| ~1100 | C-F stretch |

Justification of Predictions:

-

A strong absorption band around 1680 cm⁻¹ is characteristic of an aromatic ketone.

-

The aromatic C=C stretching vibrations will appear in the 1600-1480 cm⁻¹ region.

-

The aryl ether C-O stretch and the C-F stretch will be present in the fingerprint region.

MS (Mass Spectrometry)

The mass spectrum (Electron Ionization) should show a prominent molecular ion peak.

| m/z | Assignment |

| 244/246 | [M]⁺ (Molecular ion peak, characteristic isotopic pattern for Bromine) |

Justification of Predictions:

-

The molecular ion peak will appear as a doublet with approximately equal intensity at m/z 244 and 246, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate for the synthesis of more complex molecules.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for Suzuki, Stille, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, to build a library of analogs for structure-activity relationship (SAR) studies.[2]

-

Nucleophilic Addition to the Carbonyl Group: The ketone at the 4-position can undergo nucleophilic addition reactions, such as reduction to the corresponding alcohol or reaction with Grignard reagents to introduce new carbon-carbon bonds. The resulting alcohol can be a key intermediate for further functionalization.

-

Derivatization at the α-Position: The methylene group adjacent to the carbonyl (C3) can be functionalized through enolate chemistry, allowing for the introduction of substituents at this position.

Workflow for Analog Synthesis

Caption: Potential synthetic diversifications of this compound.

Given the known biological activities of related chroman-4-ones, this compound is a valuable starting point for the discovery of novel inhibitors of enzymes such as SIRT2, and potentially for the development of anticancer and neuroprotective agents.[5][13]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the safety information for structurally related compounds, the following precautions should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

First Aid:

-

Skin Contact: In case of contact, immediately wash with soap and plenty of water.

-

Eye Contact: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

It is imperative to consult a comprehensive and up-to-date SDS from the supplier before handling this compound.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged chroman-4-one scaffold and strategic halogenation provides a valuable platform for the synthesis of novel, biologically active compounds. This guide has provided a detailed overview of its properties, a plausible synthetic route, predicted spectral data, and potential applications to aid researchers in their scientific endeavors with this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Making sure you're not a bot! [gupea.ub.gu.se]

- 6. americanelements.com [americanelements.com]

- 7. 1260008-29-4|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 8. 5,7-difluorochroman-4-one | 844648-22-2 [chemicalbook.com]

- 9. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. 7-Bromo-5-fluorochroman-4-one(1092350-58-7) 1H NMR spectrum [chemicalbook.com]

- 13. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 5-Bromo-7-fluorochroman-4-one: Synthesis, Characterization, and Application in Medicinal Chemistry

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

In the landscape of drug discovery and development, certain molecular frameworks consistently appear in biologically active compounds. These are termed "privileged structures" due to their ability to interact with a wide range of biological targets. The chroman-4-one core is a prominent member of this class, forming the backbone of numerous natural products and synthetic molecules with significant therapeutic potential. Its rigid, bicyclic structure provides a defined three-dimensional geometry for presenting substituents to target proteins, while the embedded ketone and ether functionalities offer key hydrogen bonding opportunities.

This technical guide focuses on a specific, highly functionalized derivative: 5-Bromo-7-fluorochroman-4-one . The strategic placement of a bromine atom at the 5-position and a fluorine atom at the 7-position transforms the simple chroman-4-one scaffold into a versatile building block for medicinal chemists. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a crucial reactive handle for advanced cross-coupling reactions. This guide provides an in-depth analysis of its properties, a validated synthesis protocol, comprehensive spectral characterization, and a discussion of its reactivity for the synthesis of complex pharmaceutical intermediates.

Core Physicochemical and Safety Data

A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in a research setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-bromo-7-fluoro-2,3-dihydrochromen-4-one | [1] |

| CAS Number | 1260008-29-4 | [1] |

| Molecular Formula | C₉H₆BrFO₂ | [1] |

| Molecular Weight | 245.05 g/mol | [1] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Boiling Point | 344.8 ± 42.0 °C at 760 mmHg (predicted) | [1] |

Safety & Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Synthesis Protocol: Intramolecular Friedel-Crafts Acylation

The most reliable and scalable method for constructing the chroman-4-one ring system is through an acid-catalyzed intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation.[2][3][4] The workflow begins with the synthesis of a 3-phenoxypropanoic acid precursor, which is then cyclized to form the target ketone. This method offers high regioselectivity and is analogous to established procedures for similar fluorinated chromanones.[5]

Workflow Diagram: Synthesis of this compound

Caption: Synthesis workflow from phenol to the target chromanone.

Step-by-Step Experimental Protocol

Step A: Synthesis of 3-(4-Bromo-2-fluorophenoxy)propanoic acid

-

Reaction Setup: To a stirred solution of 4-bromo-2-fluorophenol (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) and ethyl acrylate (1.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approx. 60-80 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Work-up & Saponification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. To the crude ester, add a solution of sodium hydroxide (NaOH, 2.0 eq) in a mixture of water and ethanol. Stir at room temperature until the ester is fully hydrolyzed (2-4 hours).

-

Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any non-polar impurities. Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid (HCl). The product, 3-(4-bromo-2-fluorophenoxy)propanoic acid, will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Causality: The Williamson ether synthesis (in this case, a Michael addition followed by hydrolysis) is a robust method for forming the ether linkage. Saponification (base-catalyzed hydrolysis) is a standard and high-yielding method for converting the ethyl ester to the required carboxylic acid.

Step B: Cyclization to this compound

-

Reaction Setup: Place the dried 3-(4-bromo-2-fluorophenoxy)propanoic acid (1.0 eq) into a round-bottom flask. Add polyphosphoric acid (PPA) (approx. 10x the weight of the acid) or Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

-

Reaction Conditions: Heat the stirred mixture to 70-90 °C. The viscosity will decrease as the reaction proceeds. Monitor by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

-

Isolation: Extract the product into a suitable organic solvent like ethyl acetate or DCM. Wash the combined organic layers with saturated sodium bicarbonate solution (to remove any unreacted acid), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Causality: PPA or Eaton's reagent acts as both a strong acid and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, which then forms a highly electrophilic acylium ion. This powerful electrophile is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution. The substitution is directed ortho to the activating ether group, leading to the formation of the six-membered heterocyclic ring.

Spectroscopic Characterization

Authenticating the structure of the final compound is critical. The following spectral data are predicted based on the known effects of the substituents and the core chromanone structure.

| Technique | Expected Observations |

| ¹H NMR | δ ~7.4-7.6 ppm (d, 1H): Aromatic H6, doublet due to coupling with F at C7. δ ~7.2-7.4 ppm (d, 1H): Aromatic H8, doublet due to coupling with F at C7. δ ~4.6 ppm (t, 2H): Aliphatic H2 protons (-O-CH₂-), triplet. δ ~2.8 ppm (t, 2H): Aliphatic H3 protons (-CH₂-C=O), triplet. |

| ¹³C NMR | δ ~190-195 ppm: Carbonyl C4. δ ~160-165 ppm (d): Aromatic C7 (attached to F), doublet due to C-F coupling. δ ~155-160 ppm: Aromatic C8a (ipso to ether). δ ~125-130 ppm (d): Aromatic C8, doublet. δ ~120-125 ppm (d): Aromatic C6, doublet. δ ~115-120 ppm: Aromatic C4a (ipso to carbonyl). δ ~110-115 ppm: Aromatic C5 (attached to Br). δ ~67 ppm: Aliphatic C2 (-O-CH₂-). δ ~37 ppm: Aliphatic C3 (-CH₂-C=O). |

| FT-IR (cm⁻¹) | ~1680 cm⁻¹ (strong, sharp): C=O stretch (aryl ketone).[8][9] ~1600, ~1480 cm⁻¹ (medium): C=C stretches (aromatic ring). ~1250 cm⁻¹ (strong): C-O-C stretch (aryl ether). ~1100 cm⁻¹ (strong): C-F stretch. ~2900-3000 cm⁻¹ (medium): Aliphatic C-H stretches. ~3050-3100 cm⁻¹ (weak): Aromatic C-H stretches. |

| Mass Spec (ESI+) | m/z ~245, 247: [M+H]⁺ isotopic pattern characteristic of a single bromine atom (approx. 1:1 ratio). |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile synthetic intermediate. The aryl bromide at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[10] This enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions

Caption: Key reactivity pathways for scaffold diversification.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester.[10][11][12][13][14] This is a cornerstone of modern medicinal chemistry for synthesizing biaryl structures, which are common motifs in kinase inhibitors and other targeted therapies.

-

Application: A researcher could couple various substituted phenylboronic acids to the C5 position to probe a hydrophobic pocket in a target enzyme.

-

-

Buchwald-Hartwig Amination: This powerful reaction forms a carbon-nitrogen bond, replacing the bromine with a primary or secondary amine.[15][16][17][18] The diversity of available amines allows for the introduction of a wide range of functional groups to modulate solubility, basicity, and hydrogen bonding potential.

-

Application: Introducing a piperazine or other basic amine at the C5 position could be used to improve the pharmacokinetic properties of a lead compound or to target aminergic G-protein coupled receptors (GPCRs).

-

Conclusion

This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its synthesis is achievable through robust and well-understood chemical transformations. The presence of orthogonal functionalities—a ketone for potential derivatization, a metabolically robust fluorine atom, and a versatile bromine handle for cross-coupling—provides researchers with a powerful tool to rapidly explore chemical space. By leveraging the reactivity outlined in this guide, scientists can efficiently generate novel analogues of biologically active molecules, accelerating the journey from a hit compound to a clinical candidate.

References

- 1. americanelements.com [americanelements.com]

- 2. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. KR101894091B1 - New method for preparation of chromanone derivatives - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel-Crafts Alkylation [organic-chemistry.org]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

1H NMR and 13C NMR spectra of 5-Bromo-7-fluorochroman-4-one

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-7-fluorochroman-4-one

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No: 1260008-29-4, Molecular Formula: C₉H₆BrFO₂). Chroman-4-one scaffolds are privileged structures in medicinal chemistry, and understanding their detailed structural features is paramount for drug development. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules in solution. This document delves into the fundamental principles of NMR, the influence of bromine and fluorine substituents on spectral parameters, detailed experimental protocols, and a complete, predictive assignment of the ¹H and ¹³C NMR spectra. As experimental spectra for this specific molecule are not widely available in public databases, this guide provides a robust, predicted analysis grounded in established spectroscopic principles and data from analogous compounds, offering researchers a valuable reference for characterization.

Introduction: The Significance of Substituted Chroman-4-ones

The chroman-4-one ring system is a core structural motif in a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities. Its presence in flavonoids, isoflavonoids, and other polyphenols underscores its importance. In drug discovery, the chroman-4-one scaffold serves as a versatile template for the development of therapeutic agents targeting cancer, inflammation, and neurodegenerative diseases.

The specific compound, this compound, incorporates two key halogen substituents that modulate its physicochemical properties, such as lipophilicity and metabolic stability. The bromine atom at the 5-position and the fluorine atom at the 7-position introduce distinct electronic and steric effects, which are precisely interrogated by NMR spectroscopy. Accurate structural confirmation via NMR is a critical, non-negotiable step in the synthesis and development of such novel chemical entities, ensuring the integrity of subsequent biological and pharmacological studies.

Fundamental Principles of NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy probes the magnetic properties of atomic nuclei. For organic structure elucidation, ¹H and ¹³C isotopes are the most important. The key parameters derived from NMR spectra are:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) reflects the chemical environment of the nucleus. Electron-withdrawing groups (like halogens, carbonyls) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons generating that signal.

-

Multiplicity (Spin-Spin Coupling): The splitting of a signal into multiple lines (e.g., doublet, triplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. This provides direct information about atomic connectivity.

-

Coupling Constant (J): The distance between the lines of a split signal, measured in Hertz (Hz), provides detailed information about the number of bonds and the dihedral angle between coupled nuclei. In this molecule, both proton-proton (JHH) and proton-fluorine (JHF) or carbon-fluorine (JCF) couplings are observed.

The Causality of Substituent Effects: The bromine at C-5 and fluorine at C-7 exert strong inductive electron-withdrawing effects, which generally deshield nearby protons and carbons. Fluorine, being highly electronegative, also couples directly with neighboring ¹H and ¹³C nuclei through bonds, providing invaluable structural information. The carbonyl group (C=O) at position 4 creates a strong anisotropic effect, significantly deshielding the adjacent proton at C-8.

Experimental Protocols

The acquisition of high-quality NMR data is predicated on meticulous sample preparation and appropriate instrument parameterization.

NMR Sample Preparation Protocol

A self-validating protocol ensures reproducibility and accuracy.

-

Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). The use of a deuterated solvent is critical to avoid overwhelming solvent signals in the ¹H spectrum and to provide a signal for the instrument's deuterium lock system.[2]

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[2] Vortex or gently swirl the vial until the sample is completely dissolved. A complete dissolution is essential for acquiring sharp, well-resolved NMR signals.

-

Filtration and Transfer: To prevent line broadening from particulate matter, filter the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1][3]

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube to remove any contaminants before insertion into the spectrometer.[3]

NMR Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring NMR data.

Caption: Standard workflow from sample preparation to structural confirmation.

Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz would exhibit distinct signals for the aliphatic and aromatic protons.

Caption: Structure of this compound with key positions labeled.

Predicted Aliphatic Region (2.5 - 5.0 ppm)

-

H-2 Protons (δ ≈ 4.55 ppm): These two protons are on a carbon adjacent to the ether oxygen. This electronegative atom deshields them, shifting their signal downfield. They are coupled only to the two protons at C-3, resulting in a triplet .

-

H-3 Protons (δ ≈ 2.85 ppm): These two protons are on a carbon alpha to the carbonyl group. The carbonyl's deshielding effect places their signal downfield from typical alkane protons. They are coupled only to the two protons at C-2, appearing as a triplet .

Predicted Aromatic Region (7.0 - 7.5 ppm)

The aromatic region is more complex due to the combined electronic effects and spin-spin couplings involving fluorine.

-

H-6 Proton (δ ≈ 7.40 ppm): This proton is deshielded by the adjacent bromine at C-5 and the fluorine at C-7. It will be split by the H-8 proton (a small meta coupling, ⁴JHH) and the C-7 fluorine (a meta coupling, ⁴JHF). This signal is predicted to be a doublet of doublets .

-

H-8 Proton (δ ≈ 7.20 ppm): This proton is ortho to the ether oxygen but is also subject to deshielding from the C-4 carbonyl group. It is coupled to the H-6 proton (meta coupling, ⁴JHH) and the C-7 fluorine (ortho coupling, ³JHF). This signal is also predicted to be a doublet of doublets . The ³JHF coupling is typically larger than the ⁴JHF coupling.

Summary of Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| ~ 7.40 | dd | ⁴JHH ≈ 2.5, ⁴JHF ≈ 5.0 | 1H | H-6 |

| ~ 7.20 | dd | ⁴JHH ≈ 2.5, ³JHF ≈ 8.0 | 1H | H-8 |

| ~ 4.55 | t | ³JHH ≈ 6.5 | 2H | H-2 |

| ~ 2.85 | t | ³JHH ≈ 6.5 | 2H | H-3 |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon environments. The presence of fluorine introduces characteristic C-F couplings that are highly diagnostic.

Predicted Carbonyl and Aliphatic Carbons

-

C-4 (Carbonyl): The carbonyl carbon is the most deshielded, predicted to appear around δ ≈ 190.5 ppm .

-

C-2 (Aliphatic): This carbon, bonded to the ether oxygen, is predicted at δ ≈ 67.5 ppm .

-

C-3 (Aliphatic): The methylene carbon alpha to the carbonyl is predicted at δ ≈ 44.0 ppm .

Predicted Aromatic Carbons

The chemical shifts and multiplicities of the aromatic carbons are heavily influenced by the halogen substituents.

-

C-7 (C-F): This carbon is directly attached to fluorine, causing a significant downfield shift. It will appear as a doublet with a very large one-bond coupling constant (¹JCF). Predicted shift: δ ≈ 165.0 ppm (¹JCF ≈ 255 Hz) .

-

C-8a (Quaternary): This carbon is adjacent to the ether oxygen. It will appear as a doublet due to two-bond coupling with fluorine (²JCF). Predicted shift: δ ≈ 158.0 ppm .

-

C-6 (C-H): This carbon will appear as a doublet due to two-bond coupling with fluorine (²JCF). Predicted shift: δ ≈ 118.5 ppm .

-

C-4a (Quaternary): This quaternary carbon is adjacent to the C-5 bromine. It will also exhibit a small coupling to fluorine. Predicted shift: δ ≈ 116.0 ppm .

-

C-8 (C-H): This carbon will show a three-bond coupling to fluorine (³JCF). Predicted shift: δ ≈ 114.0 ppm .

-

C-5 (C-Br): The carbon attached to bromine is predicted to appear at δ ≈ 110.0 ppm . It will also show a three-bond coupling to fluorine (³JCF).

Summary of Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) | Assignment |

| ~ 190.5 | - | C-4 (C=O) |

| ~ 165.0 | d, ¹J ≈ 255 | C-7 |

| ~ 158.0 | d, ²J ≈ 25 | C-8a |

| ~ 118.5 | d, ²J ≈ 28 | C-6 |

| ~ 116.0 | d, ³J ≈ 9 | C-4a |

| ~ 114.0 | d, ³J ≈ 9 | C-8 |

| ~ 110.0 | d, ³J ≈ 4 | C-5 |

| ~ 67.5 | - | C-2 |

| ~ 44.0 | - | C-3 |

Conclusion

The structural elucidation of this compound is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The predicted spectra reveal a unique set of signals whose chemical shifts, integrations, and coupling patterns are fully consistent with the proposed structure. Key diagnostic features include the characteristic triplet signals for the aliphatic protons at C-2 and C-3, the two distinct doublet of doublets in the aromatic region, and most notably, the large one-bond carbon-fluorine coupling constant for C-7 in the ¹³C spectrum. This in-depth guide provides researchers and drug development professionals with a robust framework for interpreting the NMR data of this and related halogenated chroman-4-one derivatives, underscoring the indispensable role of NMR in modern chemical sciences.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-7-fluorochroman-4-one

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the controlled fragmentation of ionized molecules. This guide offers a detailed exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of 5-Bromo-7-fluorochroman-4-one, a halogenated heterocyclic ketone of interest to researchers in medicinal chemistry and related fields.

As a Senior Application Scientist, this document is structured to provide not just a theoretical overview, but also a practical, in-depth understanding of the fragmentation mechanisms. We will delve into the causal factors driving the fragmentation patterns, ensuring that the presented information is both scientifically rigorous and practically applicable for researchers, scientists, and drug development professionals.

The Analyte: this compound

The structure of this compound, with its chromanone core and dihalogenated aromatic A-ring, presents a compelling case study in mass spectrometric fragmentation. The interplay of the carbonyl group, the ether linkage, and the two distinct halogen substituents dictates a unique fragmentation fingerprint. Understanding this fingerprint is crucial for its unambiguous identification in complex matrices and for the structural confirmation of its derivatives.

Core Principles of Fragmentation in EI-MS

Electron ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive fragmentation.[1] The process begins with the bombardment of the gaseous analyte with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a molecular radical cation (M•+).[1] This M•+ is energetically unstable and undergoes a series of unimolecular decompositions to yield a variety of fragment ions. The pattern of these fragments is highly reproducible and characteristic of the molecule's structure.

For this compound, the key structural features that will govern its fragmentation are:

-

The chromanone skeleton , which is prone to Retro-Diels-Alder (RDA) reactions.[2]

-

The carbonyl group , which can initiate alpha-cleavages.

-

The bromo and fluoro substituents on the aromatic ring, which will influence the stability of fragments and introduce characteristic isotopic patterns.

Predicted Fragmentation Pathways of this compound

The molecular formula of this compound is C₉H₆BrFO₂. The nominal molecular weight is 244/246 g/mol , accounting for the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

The Molecular Ion and Isotopic Pattern

Upon electron ionization, this compound will form a molecular ion (M•+). Due to the natural abundance of bromine isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[3][4] This M and M+2 pattern is a hallmark of a monobrominated compound.

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is expected to proceed through several competing pathways, driven by the inherent structural features of the molecule.

1. Retro-Diels-Alder (RDA) Reaction

The chromanone ring system is known to undergo a characteristic Retro-Diels-Alder (RDA) fragmentation.[2] This reaction involves the cleavage of the heterocyclic C-ring, leading to the formation of a diene and a dienophile. For this compound, this would result in the formation of a bromo-fluoro-substituted benzyne radical cation and ethenone.

The resulting dihalogenated aromatic fragment will also exhibit the characteristic 1:1 isotopic pattern for bromine.

2. Alpha-Cleavage adjacent to the Carbonyl Group

Alpha-cleavage is a common fragmentation pathway for ketones, involving the breaking of the bond adjacent to the carbonyl group. In this case, cleavage of the C4-C4a bond can lead to the formation of a stable acylium ion.

3. Loss of Halogens and Other Small Molecules

Direct loss of the halogen substituents from the molecular ion can also occur. The C-Br bond is weaker than the C-F bond, making the loss of a bromine radical more favorable.

-

Loss of Br•: [M - Br]⁺

-

Loss of CO: A neutral loss of carbon monoxide (28 Da) is a common fragmentation for cyclic ketones and flavonoids. This can occur from the molecular ion or from subsequent fragments.

-

Loss of HF: Elimination of a neutral hydrogen fluoride molecule is also a possibility.

Secondary Fragmentation

The primary fragment ions will undergo further fragmentation, leading to the smaller ions observed in the mass spectrum. For instance, the RDA fragment can lose CO or the remaining halogen. The acylium ion from alpha-cleavage can also undergo further decarbonylation.

Summary of Predicted Fragments

The following table summarizes the predicted major fragments for this compound, with their calculated exact masses.

| Proposed Fragment Ion | Neutral Loss | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Notes |

| [C₉H₆BrFO₂]•+ | - | 243.9563 | 245.9543 | Molecular Ion (M•+) |

| [C₆H₂BrF]•+ | C₃H₄O₂ | 173.9298 | 175.9277 | Retro-Diels-Alder (RDA) Fragment |

| [C₈H₆BrFO]⁺ | CO | 215.9614 | 217.9594 | Loss of Carbon Monoxide from M•+ |

| [C₉H₆FO₂]⁺ | Br• | 165.0352 | - | Loss of Bromine Radical |

| [C₇H₃BrFO]•+ | C₂H₃O | 200.9352 | 202.9332 | Alpha-Cleavage Product |

| [C₆H₂F]⁺ | Br• | 95.0142 | - | Loss of Bromine from RDA fragment |

| [C₅H₂Br]⁺ | HF, CO | 132.9331 | 134.9310 | Subsequent losses from RDA fragment |

Visualizing the Fragmentation Pathways

The following diagrams, rendered using Graphviz, illustrate the proposed fragmentation pathways.

Caption: Primary fragmentation pathways of this compound.

Caption: Detailed schematic of the Retro-Diels-Alder fragmentation.

Experimental Protocol for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, the following experimental setup using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source is recommended.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Ion Source: Electron Ionization (EI)

-

Mass Analyzer: Quadrupole

GC Method

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Injection Volume: 1 µL of a 100 µg/mL solution of the analyte in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

MS Method

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40 - 400.

-

Scan Rate: 2 scans/second.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

Data Analysis

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum for this peak.

-

Analyze the spectrum for the characteristic M and M+2 molecular ion peaks.

-

Identify the major fragment ions and compare their m/z values to the predicted fragments.

-

Utilize a spectral library (e.g., NIST) to search for similar compounds and fragmentation patterns, though a direct match for this specific compound may not be available.[3][5]

Conclusion